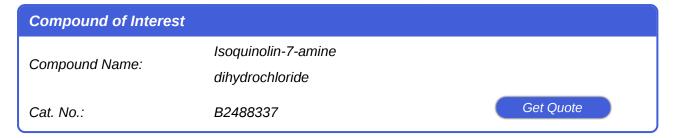


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In-depth Technical Guide: Physical Characteristics of Isoquinolin-7-amine Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Isoquinolin-7-amine dihydrochloride**, a compound of interest in kinase inhibition and drug discovery. The information is presented to support research and development activities, offering key data and experimental context.

Core Physical and Chemical Data

Isoquinolin-7-amine dihydrochloride is a dihydrochloride salt of the parent compound, 7-aminoisoquinoline. The addition of two hydrochloride moieties generally enhances the solubility of the compound in aqueous solutions, a critical factor for its handling and application in biological assays.



Property	Value	Source
Molecular Formula	C9H10Cl2N2	[1]
Molecular Weight	217.10 g/mol	[1]
CAS Number	2172185-59-8	[1]
Appearance	Solid	Inferred from general knowledge of amine hydrochlorides
Melting Point	Data not available	
Solubility	Data not available	_
Storage	2-8°C	[1]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of chemical compounds. Below are standard protocols for determining key physical properties of **Isoquinolin-7-amine dihydrochloride**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.

Methodology:

- Sample Preparation: A small amount of finely powdered Isoquinolin-7-amine
 dihydrochloride is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus: A calibrated digital melting point apparatus is used.
- Procedure:
 - The capillary tube containing the sample is placed in the heating block of the apparatus.



- The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
- The temperature at which the first droplet of liquid appears is recorded as the onset of melting.
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting.
- The melting point is reported as a range from the onset to the completion of melting.

Solubility Determination

Understanding the solubility of **Isoquinolin-7-amine dihydrochloride** in various solvents is essential for its application in experimental settings, particularly for in vitro and in vivo studies.

Methodology (Shake-Flask Method):

- Solvent Selection: Key solvents for biological research include water, dimethyl sulfoxide (DMSO), and ethanol.
- Procedure:
 - An excess amount of Isoquinolin-7-amine dihydrochloride is added to a known volume of the selected solvent in a sealed vial.
 - The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - After reaching equilibrium, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
 - The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometer.
 - The solubility is expressed in units such as mg/mL or mol/L.



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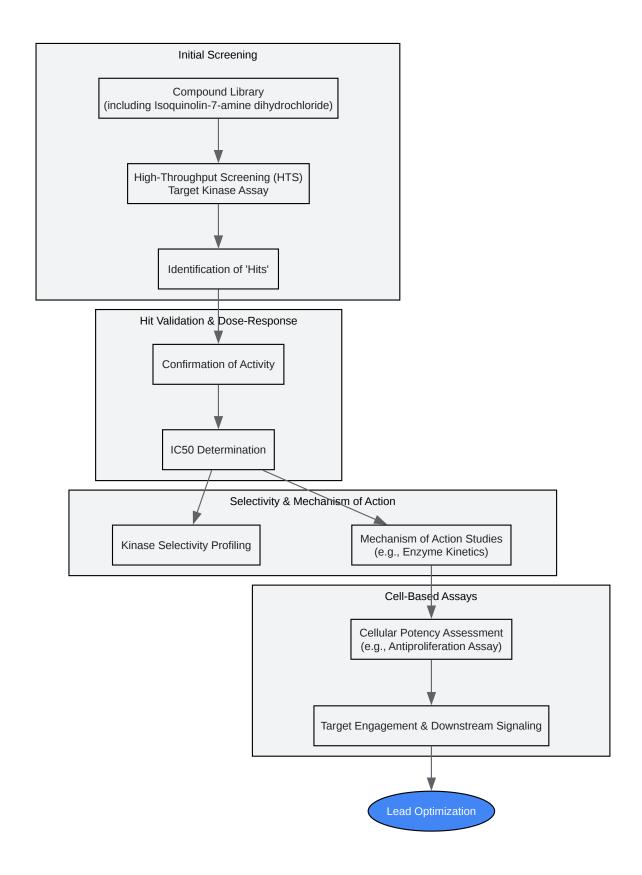
Potential Biological Activity and Experimental Context

While specific signaling pathways for **Isoquinolin-7-amine dihydrochloride** are not explicitly detailed in the available literature, the broader class of 6- and 7-aminoisoquinoline compounds has been identified as possessing kinase inhibitory activity.[2] These compounds are being investigated for their therapeutic potential in diseases characterized by aberrant kinase signaling, such as cancer and glaucoma.[2]

Representative Kinase Inhibitor Screening Workflow

The following diagram illustrates a general experimental workflow for screening and characterizing a potential kinase inhibitor like **Isoquinolin-7-amine dihydrochloride**. This process is fundamental in early-stage drug discovery.





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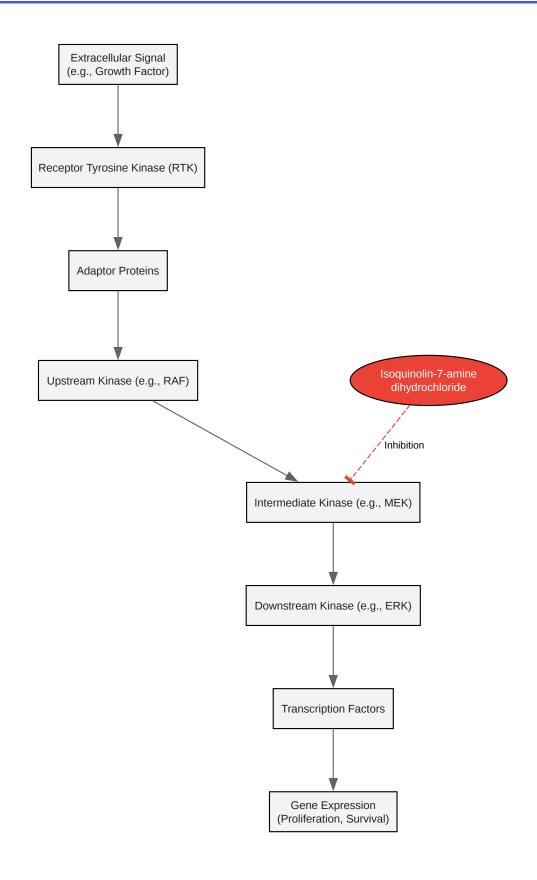
Caption: A typical workflow for the discovery and initial characterization of a kinase inhibitor.



Representative Signaling Pathway: Inhibition of a Generic Kinase Cascade

Given that 7-aminoisoquinoline derivatives are explored as kinase inhibitors, the diagram below represents a simplified, hypothetical signaling pathway where such a compound might act. Kinase cascades are central to cellular processes like proliferation, differentiation, and survival, and their dysregulation is a hallmark of many diseases.





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Caption: Hypothetical inhibition of a kinase cascade by Isoquinolin-7-amine dihydrochloride.



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